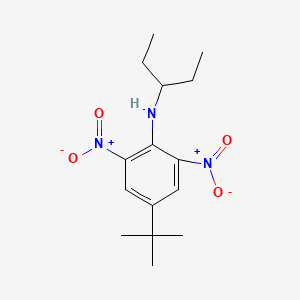
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes phenoxy and phenyl groups attached to a prop-2-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one typically involves the reaction of ketene dithioacetal with aromatic ketone compounds. One-pot synthesis methods have been developed, which involve the addition of ketene dithioacetal to the ketone compound, followed by elimination of methylthiolate anion, intramolecular cyclization, and ring-opening reactions . The reaction conditions often include the use of bases such as sodium hydroxide in solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3,3-Bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include inhibition of specific enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(methylsulfanyl)acrylonitriles: These compounds share the methylsulfanyl groups and have similar reactivity.
Phenoxy-substituted compounds: Compounds with phenoxy groups exhibit similar chemical behavior in substitution reactions.
Propiedades
Número CAS |
189165-50-2 |
|---|---|
Fórmula molecular |
C17H16O2S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3,3-bis(methylsulfanyl)-2-phenoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O2S2/c1-20-17(21-2)16(19-14-11-7-4-8-12-14)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3 |
Clave InChI |
MNQHTWRPJKVSCW-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
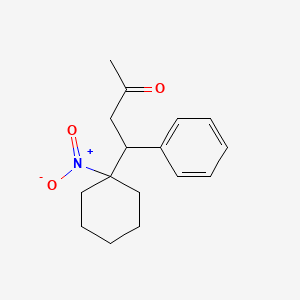
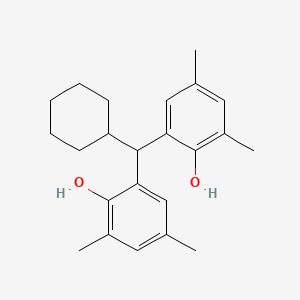
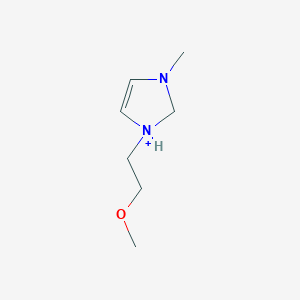

![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
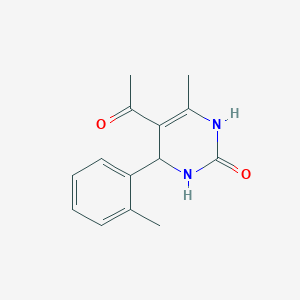
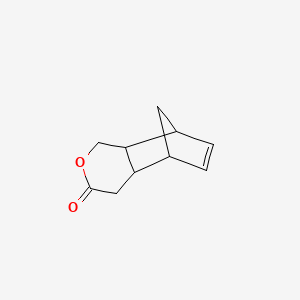
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
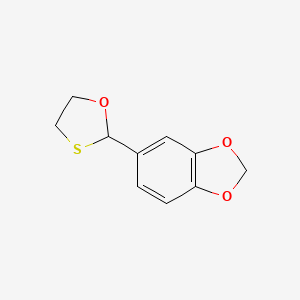

![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
